2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide

Description

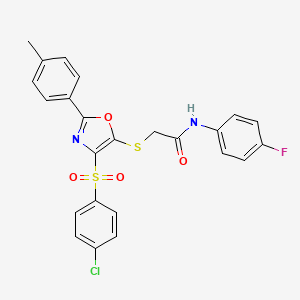

This compound features a central oxazole ring substituted with a 4-chlorophenylsulfonyl group at position 4, a p-tolyl (methyl-substituted phenyl) group at position 2, and a thioether-linked acetamide moiety terminating in a 4-fluorophenyl group. Its molecular complexity arises from the interplay of sulfonyl, aryl, and heterocyclic functionalities, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2O4S2/c1-15-2-4-16(5-3-15)22-28-23(34(30,31)20-12-6-17(25)7-13-20)24(32-22)33-14-21(29)27-19-10-8-18(26)9-11-19/h2-13H,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFALWJTJIWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes various functional groups that suggest diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by case studies and research findings.

Structural Characteristics

The compound features a sulfonamide moiety linked to an oxazole ring, which is further substituted with a 4-chlorophenyl group, a p-tolyl group, and a 4-fluorophenyl group. The presence of these functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to This compound exhibit notable biological activities:

- Antibacterial Activity : The sulfonamide group is known for its antimicrobial properties, particularly against bacterial infections by inhibiting dihydropteroate synthase, essential for folate synthesis in bacteria.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.

Antimicrobial Activity

A study examined the antibacterial effects of related sulfonamide compounds. The results indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 10 to 20 µM against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 18 |

Anti-inflammatory Activity

Research on oxazole derivatives has highlighted their potential as anti-inflammatory agents. One study reported that a structurally similar compound inhibited COX-1 and COX-2 enzymes with IC50 values of 12 µM and 14 µM, respectively . This suggests that the compound may also exert anti-inflammatory effects through similar mechanisms.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of This compound against various biological targets. The results indicated strong interactions with enzymes involved in pain and inflammation pathways, supporting its potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-fluorophenyl)acetamide exhibit significant antimicrobial properties. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria, making it a potential candidate for antibacterial drug development .

Analgesic and Anti-inflammatory Effects

Research on related oxazole compounds indicates potential analgesic and anti-inflammatory activities. For instance, studies have shown that certain oxazolones can significantly reduce pain responses in animal models, suggesting that this compound may also possess similar therapeutic effects . Molecular docking studies have been employed to predict binding affinities against pain-related biological targets, indicating its potential as an analgesic agent .

Anticancer Potential

The structural features of this compound may also lend themselves to anticancer applications. Compounds with similar moieties have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the sulfonamide group has been associated with enhanced cytotoxicity against tumor cells.

Case Studies

Several case studies have highlighted the efficacy of compounds with structural similarities to This compound :

- A study demonstrated that derivatives containing oxazole rings exhibited significant anti-inflammatory effects in murine models, outperforming standard treatments like aspirin .

- Another investigation focused on the synthesis of 4-arylidene-oxazolones, revealing promising analgesic activity and low toxicity profiles, which supports the safety and efficacy of similar compounds in therapeutic contexts .

Summary of Applications

| Application | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial growth via dihydropteroate synthase inhibition. |

| Analgesic | Potential pain relief demonstrated in animal models; molecular docking suggests effective targets. |

| Anti-inflammatory | Reduction of inflammation in murine models; comparison with established anti-inflammatory drugs. |

| Anticancer | Induction of apoptosis in cancer cell lines; cytotoxicity studies indicate promising results. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Influence: The oxazole core in the target compound and its brominated analog () provides a planar, electron-deficient ring, favoring interactions with enzymatic pockets via hydrogen bonding (sulfonyl group) and hydrophobic contacts (p-tolyl or thiophenyl groups). Triazole-based analogs () exhibit higher metabolic stability due to the triazole ring’s resistance to oxidative degradation, a feature absent in the target compound .

Substituent Effects :

- The 4-chlorophenylsulfonyl group in the target compound vs. 4-bromophenylsulfonyl () highlights halogen size differences: bromine’s larger van der Waals radius may enhance hydrophobic interactions, while chlorine offers a balance between lipophilicity and steric bulk .

- p-Tolyl (methylphenyl) in the target compound increases lipophilicity compared to thiophen-2-yl () or 4-methoxyphenyl (), which introduce heteroaromatic or polar groups, respectively .

Biological Implications: The fluorophenyl acetamide terminus, common to all compared compounds, is a hallmark of selectivity for targets like cyclooxygenase (COX) or kinase enzymes, as seen in indomethacin analogs () . Crystallographic data for the imidazothiazole derivative () reveal a monoclinic crystal system (space group Cc) with β = 91.523°, suggesting tight molecular packing that could correlate with enhanced solid-state stability .

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Optimization involves stepwise reaction monitoring and adjusting conditions such as solvent polarity, temperature, and catalyst/base selection. For example, using polar aprotic solvents like DMF (as in ) enhances nucleophilic substitution reactions involving sulfur-containing intermediates. Sodium hydroxide or potassium carbonate ( ) can improve deprotonation efficiency during thioether bond formation. Reaction progress should be tracked via TLC, and intermediates purified via column chromatography to minimize side products .

Q. What spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR to verify aromatic proton environments (e.g., fluorophenyl and chlorophenyl substituents) and acetamide carbonyl signals (δ ~165–170 ppm) ().

- IR Spectroscopy: Confirm sulfonyl (S=O, ~1350–1150 cm) and thioether (C-S, ~700–600 cm) functional groups ().

- Mass Spectrometry: Use HRMS to validate the molecular formula (e.g., CHClFNOS) and rule out impurities .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- In vitro Screening: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the oxazole and sulfonyl motifs’ known roles in binding active sites ().

- Antimicrobial Testing: Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) ().

- Dose-Response Curves: Employ 3–5 logarithmic concentrations to calculate IC or MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core Modifications: Systematically alter the oxazole ring (e.g., replace with thiazole) or substitute the p-tolyl group with electron-withdrawing/donating groups ().

- Bioisosteric Replacement: Replace the sulfonyl group with phosphonate or carbonyl moieties to assess steric/electronic effects ().

- In silico Docking: Use crystallographic data (e.g., ) to model interactions with target proteins (e.g., COX-2 or EGFR) .

Q. What strategies address contradictory bioactivity data across experimental models?

Methodological Answer:

- Assay Validation: Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) ().

- Metabolic Stability Testing: Use hepatocyte microsomes to assess if contradictory in vivo/in vitro results stem from rapid metabolism ().

- Epistatic Analysis: Identify confounding variables (e.g., solvent DMSO’s cytotoxicity at high concentrations) .

Q. How can researchers improve aqueous solubility for in vivo studies?

Methodological Answer:

Q. What computational approaches predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ProTox-II to identify probable cytochrome P450 substrates and toxicophores (e.g., sulfonyl group’s renal toxicity risk) ().

- MD Simulations: Model interactions with metabolic enzymes (e.g., CYP3A4) to predict oxidation sites ().

- QSAR Modeling: Corrogate bioactivity data with electronic descriptors (e.g., HOMO-LUMO gaps) .

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening: Use vapor diffusion with solvents of varying polarity (e.g., acetonitrile/water) to grow single crystals ().

- Temperature Gradients: Slow cooling from 40°C to 4°C enhances crystal lattice formation.

- Data Collection: Resolve structures with synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for heavy atoms (e.g., sulfur) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.